4-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid
Overview
Description
Scientific Research Applications
Antimicrobial Activity
4-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid and its derivatives have been explored for their antimicrobial properties. Mickevičienė et al. (2015) synthesized derivatives of this compound that exhibited significant antimicrobial activity against various bacterial strains including Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015). Additionally, Tatar et al. (2016) evaluated the antimicrobial activity of acylhydrazones derived from this compound, finding that they possess strong activity against gram-positive bacteria (Tatar et al., 2016).
Chemical Synthesis and Structural Studies
The compound has been used as an intermediate in various chemical synthesis processes. For instance, Sakakura et al. (1991) utilized it in the synthesis of Glufosinate, a herbicide, through hydroformylation-amidocarbonylation (Sakakura et al., 1991). Kiddle et al. (1995) employed the dianion of this compound for synthesizing indolizidines with various alkyl substituents (Kiddle et al., 1995). Additionally, Vanasundari et al. (2018) conducted spectroscopic and structural investigations on derivatives of this acid, providing insights into their vibrational bands and molecular interactions (Vanasundari et al., 2018).
Potential Applications in Drug Metabolism
The compound has also been studied in the context of drug metabolism. Zmijewski et al. (2006) demonstrated its use in biocatalysis to prepare mammalian metabolites of a drug, revealing its potential in supporting drug development and clinical investigations (Zmijewski et al., 2006).
Properties
IUPAC Name |
4-(3-chloro-2-methyl-N-methylsulfonylanilino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-9-10(13)5-3-6-11(9)14(19(2,17)18)8-4-7-12(15)16/h3,5-6H,4,7-8H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJBYKPRRNAXQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CCCC(=O)O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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